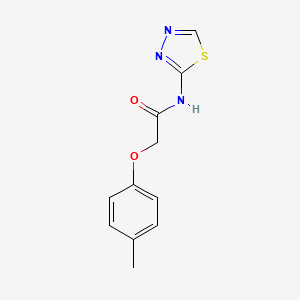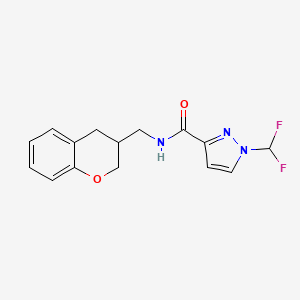![molecular formula C13H19NO2 B5682230 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5682230.png)
1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine
Overview
Description
1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine is an organic compound with the molecular formula C13H19NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxyphenoxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine typically involves the reaction of 2-(2-methoxyphenoxy)ethanol with pyrrolidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group by the pyrrolidine ring.
-
Step 1: : Preparation of 2-(2-methoxyphenoxy)ethanol
- React 2-methoxyphenol with ethylene oxide in the presence of a base (e.g., sodium hydroxide) to obtain 2-(2-methoxyphenoxy)ethanol.
- Reaction conditions: 60-80°C, 4-6 hours.
-
Step 2: : Formation of this compound
- React 2-(2-methoxyphenoxy)ethanol with pyrrolidine in the presence of a base (e.g., sodium hydride).
- Reaction conditions: 80-100°C, 6-8 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The pyrrolidine ring can be reduced to form a tetrahydropyrrole derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 2-(2-hydroxyphenoxy)ethylpyrrolidine.
Reduction: Formation of 1-[2-(2-methoxyphenoxy)ethyl]tetrahydropyrrole.
Substitution: Formation of 1-[2-(2-halophenoxy)ethyl]pyrrolidine derivatives.
Scientific Research Applications
1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxyethyl group enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The pyrrolidine ring contributes to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2-hydroxyphenoxy)ethyl]pyrrolidine
- 1-[2-(2-chlorophenoxy)ethyl]pyrrolidine
- 1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine
Uniqueness
1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and influences its reactivity and biological activity.
Properties
IUPAC Name |
1-[2-(2-methoxyphenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-6-2-3-7-13(12)16-11-10-14-8-4-5-9-14/h2-3,6-7H,4-5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVYQWCFAABEKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}-1,4-diazepane dihydrochloride](/img/structure/B5682154.png)
![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5682159.png)
![(1S,5R)-3-(6-methylpyridine-3-carbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5682173.png)
![1-[[5-(2-nitrophenyl)furan-2-yl]methyl]azepane](/img/structure/B5682180.png)

![(2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-(3-METHYLTHIOPHEN-2-YL)PROP-2-ENAMIDE](/img/structure/B5682183.png)
![1-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(ethylsulfonyl)ethyl]piperidin-4-amine](/img/structure/B5682184.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B5682204.png)
![2-furyl(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5682209.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-3-piperidinyl}methanol](/img/structure/B5682215.png)
![1-(4-Chlorophenyl)-4-[(3-chlorophenyl)methyl]piperazine](/img/structure/B5682219.png)
![N-[(3R,4S)-1-(4-aminopyrimidin-2-yl)-4-propan-2-ylpyrrolidin-3-yl]-4,4,4-trifluorobutanamide](/img/structure/B5682220.png)
![(3aS,7aR)-5-methyl-2-(5-propylpyrimidin-4-yl)-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5682228.png)

